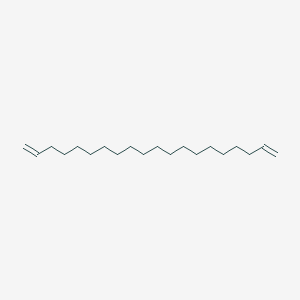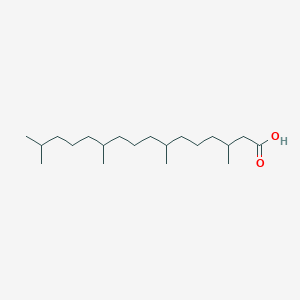![molecular formula C12H10N2 B081401 (E)-2-[2-(3-pyridyl)vinyl]pyridine CAS No. 13362-75-9](/img/structure/B81401.png)
(E)-2-[2-(3-pyridyl)vinyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-[2-(3-pyridyl)vinyl]pyridine, also known as 2-(3-pyridyl)ethenylpyridine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the family of pyridine derivatives and is commonly used in the development of various drugs and materials.
Applications De Recherche Scientifique
(E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the development of new drugs. It has been shown to have potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has been used in the development of new materials, such as conducting polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways within cells. This inhibition leads to a reduction in inflammation, cell proliferation, and microbial growth.
Effets Biochimiques Et Physiologiques
Studies have shown that (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine in lab experiments is its versatility. This compound can be used in various types of experiments, including cell-based assays, animal models, and material synthesis. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine is relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations associated with using (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine can be toxic at high concentrations, which can limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research involving (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. Additionally, researchers could explore the use of (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine in the development of new materials, such as organic semiconductors and liquid crystals. Finally, further studies could be conducted to better understand the mechanism of action of (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine is a versatile and potentially useful compound in the field of scientific research. Its unique properties and potential applications make it an important area of study for researchers in various fields. By further investigating its synthesis, mechanism of action, and potential applications, researchers can continue to make significant contributions to the scientific community.
Méthodes De Synthèse
(E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine can be synthesized using several different methods. One common method involves the reaction of (E)-2-[2-(3-pyridyl)vinyl]pyridineacetylpyridine with formaldehyde and a pyridine-3-carbaldehyde derivative in the presence of a base. This reaction produces (E)-(E)-2-[2-(3-pyridyl)vinyl]pyridine[(E)-2-[2-(3-pyridyl)vinyl]pyridine(3-pyridyl)vinyl]pyridine as a yellow solid with a melting point of around 121-123°C.
Propriétés
IUPAC Name |
2-(2-pyridin-3-ylethenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXDIUGCNUFQEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-[2-(3-pyridyl)vinyl]pyridine | |
CAS RN |
13362-75-9 |
Source


|
| Record name | (E)-2-[2-(3-pyridyl)vinyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

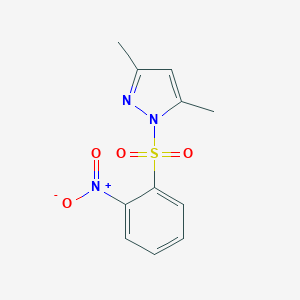

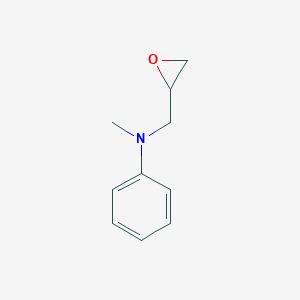
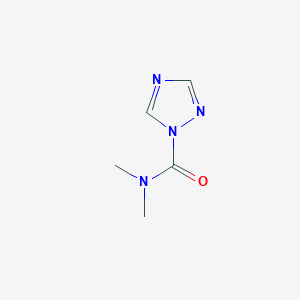
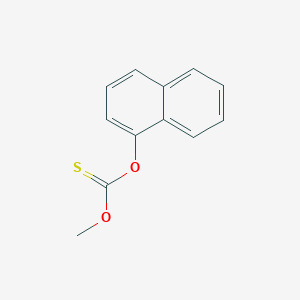
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)

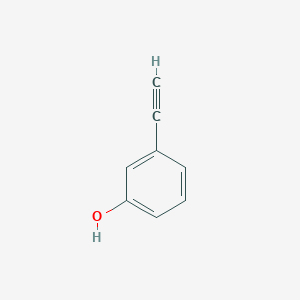
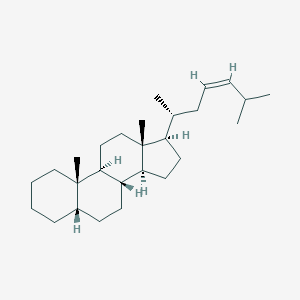
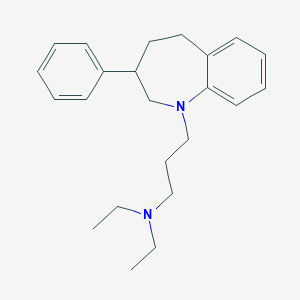
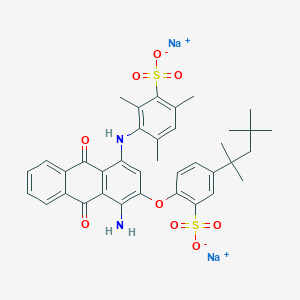
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
